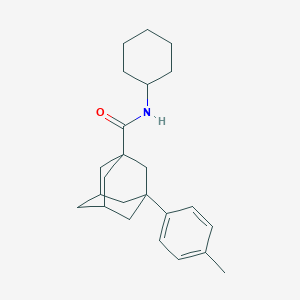

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-17-7-9-20(10-8-17)23-12-18-11-19(13-23)15-24(14-18,16-23)22(26)25-21-5-3-2-4-6-21/h7-10,18-19,21H,2-6,11-16H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTVOJSOMYUCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5CCCCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted adamantane derivatives.

Scientific Research Applications

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional versatility.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable scaffold that can interact with various biological molecules, potentially inhibiting or modulating their activity. The cyclohexyl and 4-methylphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide and structurally related compounds:

Key Observations :

- Steric Effects : The 4-methylphenyl group at position 3 introduces steric hindrance, which may affect receptor binding compared to unsubstituted adamantane derivatives.

- Electronic Properties : The 3-chlorophenyl substituent in N-(3-chlorophenyl)-1-adamantanecarboxamide introduces electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .

Structure-Activity Relationships (SAR)

Role of Aryl Groups

Evidence from phencyclidine derivatives (piperidine-based) underscores the importance of a second aryl moiety at position 4 for analgesic activity . While the target compound lacks a piperidine ring, its 4-methylphenyl group at adamantane position 3 may mimic this aryl interaction.

Amide Substituent Effects

- Cyclohexyl vs. This difference may alter target receptor selectivity (e.g., opioid vs. NMDA receptors).

- Halogen vs. Alkyl Groups : Chlorine in N-(3-chlorophenyl)-1-adamantanecarboxamide may enhance binding affinity through hydrophobic or halogen-bonding interactions, whereas the methyl group in the target compound prioritizes steric bulk .

Pharmacological Implications

- Analgesic Potential: Phencyclidine derivatives with dual aryl and hydroxyl groups exhibit analgesic activity in murine models . The target compound’s rigid adamantane core and lipophilic substituents may compensate for the lack of hydroxyl, favoring CNS penetration but possibly reducing receptor affinity.

- Metabolic Stability : Adamantane derivatives are generally resistant to oxidative metabolism due to their saturated hydrocarbon structure. The 4-methylphenyl group may further slow degradation compared to halogenated analogues .

Biological Activity

N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a rigid adamantane core, which is known for its stability and ability to interact with various biological targets. The addition of cyclohexyl and 4-methylphenyl groups enhances its lipophilicity and may improve binding affinity to specific receptors or enzymes.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O |

| Molecular Weight | 281.39 g/mol |

| Functional Groups | Amide, aromatic rings |

| Solubility | Moderately soluble in organic solvents |

The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantane structure provides a stable scaffold that can modulate the activity of various biological molecules. The compound has been shown to interact with pathways involved in:

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.

- Enzyme Inhibition: The amide functional group is known to stabilize interactions with enzymes, potentially inhibiting their activity.

Antiviral Properties

Adamantane derivatives, including this compound, have been investigated for their antiviral properties, particularly against influenza viruses. The rigid structure allows for effective interaction with viral proteins, inhibiting replication processes. Studies suggest that modifications in the side chains can enhance antiviral efficacy.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through caspase-dependent pathways. This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in determining biological activity. Variations in the cyclohexyl and phenyl substituents can lead to significant changes in potency and selectivity for biological targets. For example:

- Amine vs. Amide: Compounds with amine linkages often show higher biological activity compared to their amide counterparts due to better receptor interactions .

- Substituent Effects: The presence of methyl or halogen substituents on the phenyl ring can enhance binding affinity and selectivity towards specific receptors.

Case Studies

-

Influenza Virus Inhibition:

- A study evaluated the antiviral activity of several adamantane derivatives against influenza viruses. This compound demonstrated moderate inhibition, suggesting further optimization could enhance efficacy.

- Cancer Cell Line Studies:

Q & A

Basic Questions

Q. What are the common synthetic routes for N-cyclohexyl-3-(4-methylphenyl)adamantane-1-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodology : Multi-step synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized amines or heterocycles. Key steps include:

- Use of coupling agents (e.g., EDC, HATU) in polar aprotic solvents like DMF or DMSO .

- Temperature control (e.g., 0–25°C for amide bond formation) and pH adjustments to minimize side reactions .

- Optimization via thin-layer chromatography (TLC) or HPLC for progress monitoring .

- Yield Enhancement : Employ microwave-assisted synthesis for faster reaction kinetics or continuous flow reactors to improve scalability and reduce waste .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantane core integrity, substituent positions (e.g., 4-methylphenyl), and carboxamide linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) stretches .

Q. What are the key structural features of this compound that contribute to its stability and potential bioactivity?

- Adamantane Core : Confers rigidity and lipophilicity, enhancing membrane permeability .

- Carboxamide Group : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

- 4-Methylphenyl Substituent : Modulates electronic properties and steric effects, influencing binding affinity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction between this compound and biological targets like the DprE1 enzyme?

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes within the DprE1 active site, guided by crystallographic data of homologous systems .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd, kon, koff) in real time .

- Mutagenesis Studies : Identify critical residues in DprE1 by comparing binding affinities with mutant enzymes .

Q. What strategies are effective in resolving contradictions in biological activity data across different substituent analogs of adamantane-carboxamides?

- Quantitative Structure-Activity Relationship (QSAR) Modeling : Correlate physicochemical descriptors (e.g., logP, polar surface area) with bioactivity to identify critical substituent effects .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclohexyl vs. benzyl groups) and assess activity trends in in vitro assays .

- Meta-Analysis : Cross-reference data from diverse assays (e.g., MIC values for antimicrobial activity vs. IC50 in cytotoxicity assays) to distinguish target-specific effects from off-target interactions .

Q. How can continuous flow reactors enhance the synthesis scalability and environmental sustainability of such adamantane derivatives?

- Process Intensification : Improved heat/mass transfer in flow systems reduces reaction times and byproduct formation compared to batch methods .

- Solvent Recycling : Integrate in-line solvent recovery systems to minimize waste .

- Automation : Real-time monitoring (e.g., via FTIR or UV sensors) ensures consistent product quality during scale-up .

Q. What in vitro and in vivo assays are recommended to systematically evaluate the pharmacokinetic profile of this compound?

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic Stability : Incubation with liver microsomes (human/rat) to measure half-life .

- Caco-2 Permeability : Assess intestinal absorption potential .

- Pharmacodynamics :

- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., mycobacterial DprE1) .

- Cytotoxicity : MTT assay in mammalian cell lines (e.g., HEK293) to determine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.